

Cytotoxicity & Selectivity Index of Piperidinol-based Compounds

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Compound Focus: 2-Piperidinol

CAS No.: 45506-41-0

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The table below consolidates key experimental findings on the bioactivity and selectivity of piperidinol and piperidone derivatives.

| Compound Name / Type | Biological Activity (MIC/CC ₅₀) | Cytotoxicity (IC ₅₀ / CC ₅₀) | Selectivity Index (SI) | Assessed System |
|---|---|--|--|---|
| PIPD1 (Piperidinol derivative) | MIC: 0.125 µg/ml (vs. <i>M. abscessus</i>) [1] | IC ₅₀ : 25 µg/ml (Vero cells) [1] | 200 [1] | <i>Mycobacterium abscessus</i> infection [1] |
| Piperidinol derivative (Compound 1) | Active vs. <i>M. smegmatis</i> [2] | Cytotoxicity selectivity index >30-fold for mycobacteria [2] [3] [4] | >30 [2] [3] [4] | <i>Mycobacterium smegmatis</i> & <i>M. tuberculosis</i> [2] |
| P3, P4, P5 (Piperidone derivatives) | CC ₅₀ : ~2 µM (vs. HL-60 leukemia cells) [5] | Higher CC ₅₀ in non-cancerous cells (e.g., Hs27, MCF-10A) [5] | SCI >1 (Varies by cell line) [5] | Human cancer vs. non-cancerous cell lines [5] |

Detailed Experimental Protocols

Here are the core methodologies used in the cited studies to generate the above data.

Assessment of Anti-mycobacterial Activity and SI

This protocol is adapted from studies on PIPD1 and related compounds [1] [2].

- **Minimum Inhibitory Concentration (MIC) Determination:**
 - **Organism/Buffer:** *M. abscessus* cultured in Cation-adjusted Mueller-Hinton Broth (CaMHB) [1] or *M. smegmatis* in 7H9 broth [2].
 - **Assay:** The **Resazurin Microtiter Assay (REMA)** is used. Briefly, a bacterial inoculum is standardized and exposed to serial dilutions of the compound in a 96-well plate [2].
 - **Endpoint:** The MIC is defined as the lowest compound concentration that prevents a color change of resazurin (from blue to pink), indicating inhibition of bacterial metabolic activity [1] [2].
- **Cytotoxicity Assay (IC₅₀ Determination):**
 - **Cell Line:** Mammalian Vero cells (African green monkey kidney cells) are commonly used [1].
 - **Procedure:** Cells are cultured and exposed to a range of compound concentrations.
 - **Viability Readout:** Cell viability is quantified using a resazurin-based indicator. The **IC₅₀** is the concentration that reduces cell viability by 50% [1].
- **Selectivity Index (SI) Calculation:**
 - The SI is calculated using the formula: **SI = IC₅₀ (Vero cells) / MIC (M. abscessus)** [1] [6]. An SI ≥ 10 is generally considered to indicate a selective and promising compound [6].

Assessment of Anticancer Activity and SCI

This protocol is used for evaluating piperidone derivatives like P3-P5 [5].

- **Cytotoxic Concentration (CC₅₀) Determination:**
 - **Cell Lines:** A panel of cancer and non-cancerous cell lines are used.
 - **Assay:** The **Differential Nuclear Staining (DNS) Assay**. Cells are treated with compounds for 48 hours and then stained with **Hoechst 33342** and **Propidium Iodide (PI)**. Hoechst stains all nuclei, while PI only penetrates dead cells with compromised membranes [5].
 - **Imaging & Analysis:** Plates are imaged using a high-content analyzer. The **CC₅₀** is the concentration that kills 50% of the cell population, calculated via a linear interpolation method

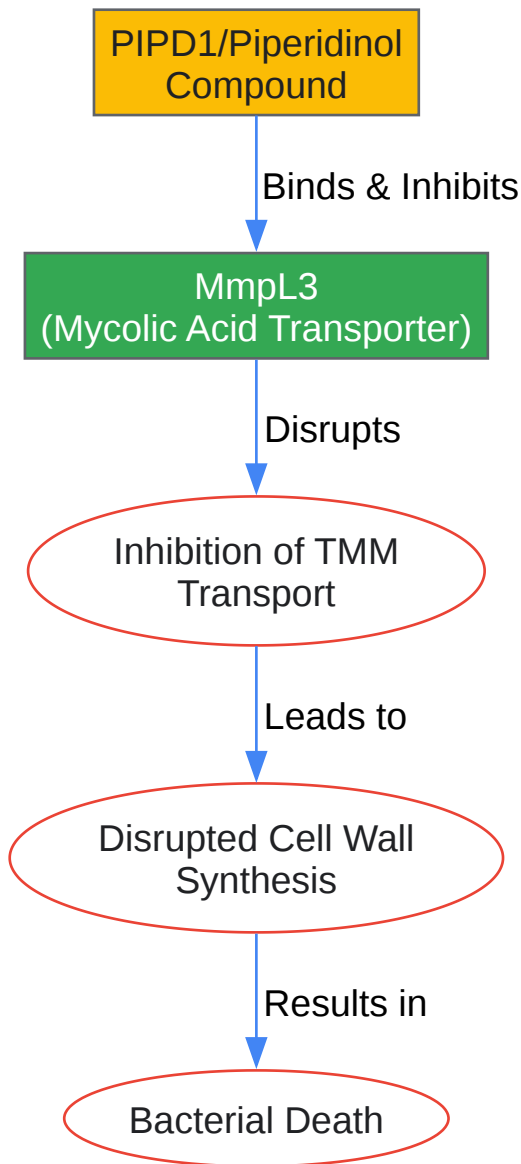
[5].

- **Selective Cytotoxicity Index (SCI) Calculation:**

- The SCI is calculated for each cancer cell line compared to a non-cancerous cell line using the formula: **SCI = CC₅₀ (non-cancerous cell) / CC₅₀ (cancer cell)**. An SCI greater than 1 indicates tumor-selective cytotoxicity [5].

Mechanism of Action & Signaling Pathways

Understanding the mechanism helps rationalize the observed selectivity. A key pathway for antimicrobial piperidinols is illustrated below.



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Diagram Title: Proposed Antimycobacterial Mechanism of Piperidinols

Pathway Description: Research indicates that piperidinol derivatives like **PIP1** exert their antibacterial effects by targeting **MmpL3**, an essential mycolic acid transporter in mycobacteria [1] [7]. The compound binds to MmpL3, inhibiting its **flippase activity**. This inhibition blocks the transport of **trehalose monomycolate (TMM)** to the cell envelope, thereby disrupting the synthesis of the vital mycolic acid layer of the cell wall, which ultimately leads to bacterial death [1] [7]. This specific targeting of a bacterial pathway is a key factor underlying the high selectivity index observed for these compounds.

Interpretation Guidelines for Selectivity Index

When evaluating the SI data:

- **High Selectivity:** An **SI ≥ 10** is widely regarded as a benchmark for a selective and promising compound in anti-infective and anticancer research [6].
- **Context is Key:** The SI must be interpreted within its experimental context. A high SI against one bacterial strain or cancer cell line does not guarantee the same profile against all targets.
- **Mechanism Matters:** The therapeutic window is influenced by the compound's mechanism of action. Targeting pathogen-specific pathways (like MmpL3 in mycobacteria) is a robust strategy for achieving high selectivity and reducing host cytotoxicity [1] [2] [7].

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